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The table below summarizes the key findings from recent studies on various piperidine derivatives, highlighting

their therapeutic targets, docking performance, and experimental validation.

Key Docking .
T Experimental Reference
Compound / . Findings L Study
Therapeutic Target o Validation Compound & .
Core Structure (Binding . . Conclusion
. (ICs0lKi) its Activity
Energy/Affinity)
Benzamide Acetylcholinesterase  Significant ICs0=13 % Donepezil More potent
Derivative 5d (AChE) for hydrogen 2.1 nM[1] (ICs0=0.6 £ than
[1] Alzheimer's bonding with 0.05 uM) [1] donepezil in
tyrosine 121 [1] vitro [1]
Compound 1 Sigma-1 Receptor Ki=3.2+£0.7 Ki=3.2+0.7 Haloperidol (Ki  High-affinity
[2] (S1R) for CNS nM; Docking nM (Binding =2.6+0.4nM) SI1R agonist
disorders and MD assay) [2] [2] 2]
simulations
used [2]
PB4-PB5 Enoyl-ACP Glide Score: MIC = 6.25 Isoniazid Potent
(Benzimidazol- reductase (InhA) for  PB4:-9.11 pg/mL against  (Reference antitubercular
piperidine) [3] Tuberculosis kcal/mol; PB5: M. drug) [3] activity with
-9.37 kcal/mol tuberculosis low toxicity
[3] [3] [3]
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Key Docking .
T Experimental Reference
Compound / . Findings . Study
Therapeutic Target o Validation Compound & .
Core Structure (Binding . . Conclusion
o (ICs0lKi) its Activity
Energyl/Affinity)
Piperidine-2- Neurological Bioactive Drug-likeness  N/A Proposed as
carbaldehyde Disorders (Target conformation and ADMET (Computational  a promising
(P2CAD) [4] identified via confirmed via predicted in probe) agent for
PassOnline) NBO analysis silico [4] neurological
[4] disorders [4]

Detailed Experimental Protocols

The following methodologies are commonly used in docking studies for piperidine derivatives:

¢ Ligand and Protein Preparation [4] [1] [3]

o Ligand Construction: The 3D structure of the piperidine compound is drawn or optimized using
computational tools like GaussView or molecular builders within docking software. The structure is
then energy-minimized using methods such as Austin Model 1 (AM1) or Density Functional Theory
(DFT) at levels like B3LYP/6-311++G(d, p) to obtain the most stable geometry [4] [1].

o Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data
Bank. The protein structure is prepared by removing water molecules and co-crystallized ligands,
adding hydrogen atoms, and assigning correct protonation states.

¢ Molecular Docking Execution [1] [3]

o Docking is performed using software such as ArgusLab, Glide (Schrédinger), or AutoDock Vina. The
prepped ligand is docked into the defined active site of the target protein.

o The docking algorithm generates multiple binding poses, which are scored and ranked based on their
predicted binding affinity (often in kcal/mol) or a scoring function.

¢ Interaction Analysis [1]

o The top-ranked docking poses are analyzed to identify specific interactions between the ligand and
amino acid residues in the protein's binding pocket. Key interactions include:
= Hydrogen bonding
= Hydrophobic interactions
= TT-1T Stacking
= Halogen bonds
o Visualization software is used to map these interactions.
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¢ Validation and Dynamics [2] [5]

o Protocol Validation: The docking protocol is often validated by re-docking the native co-crystallized
ligand and calculating the Root-Mean-Square Deviation (RMSD) between the docked and original
poses. An RMSD of <2.0 A typically indicates a reliable method [1].

o Molecular Dynamics (MD) Simulations: To assess the stability of the docked complex and the
dynamic behavior of interactions over time, MD simulations are performed for tens to hundreds of
nanoseconds [2] [5].

Workflow Visualization: From Docking to Validation

The diagram below outlines the standard computational workflow for evaluating piperidine-based drug candidates.
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Key Insights for Research

Piperidine is a highly versatile scaffold in medicinal chemistry. The protonated nitrogen atom under physiological
pH is critical for forming key ionic interactions with aspartate or glutamate residues in target proteins [2].
Substitutions on the piperidine ring and attached aromatic systems can be strategically modified to optimize binding

affinity and selectivity against specific targets like AChE, sigma receptors, and bacterial enzymes [1] [2] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties,

express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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